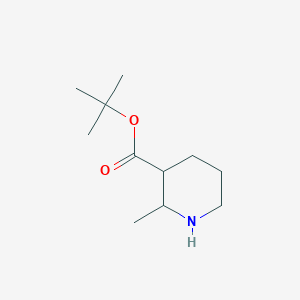

Tert-butyl 2-methylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-9(6-5-7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPOCOGPKKHOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-methylpiperidine-3-carboxylate typically involves:

- Construction of the piperidine ring with appropriate substitution.

- Introduction of the tert-butyl ester protecting group.

- Control of stereochemistry at the 2- and 3-positions on the piperidine ring.

The methods often start from substituted piperidines or related precursors, followed by functional group transformations such as esterification, amidation, or reduction.

Preparation via Hydrazine Derivative and Wittig-type Reactions

A patented method describes the preparation of related tert-butyl piperidine carboxylates through the reaction of hydrazine derivatives with phosphonium salts under basic conditions, followed by purification steps:

- Triphenylmethylphosphonium bromide is dissolved in a solvent such as chloroform or tetrahydrofuran.

- A base (e.g., potassium hydroxide, sodium methoxide, or sodium hydride) is added to generate the reactive ylide species.

- The hydrazine derivative, specifically (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate dibenzyl ester, is slowly added to the reaction mixture.

- The reaction is stirred at room temperature (20–30 °C) for 4 to 20 hours.

- The reaction mixture is quenched with ice water, extracted with organic solvents (dichloromethane or ethyl acetate), washed, dried, and purified by column chromatography.

Yields and Conditions from Examples:

| Example | Base Used | Solvent | Reaction Time | Temperature | Yield (%) | Product Appearance |

|---|---|---|---|---|---|---|

| 1 | Potassium hydroxide | Chloroform | 20 hours | 20–30 °C | 16 | White solid |

| 2 | Sodium methoxide | Chloroform | 20 hours | 20–30 °C | 10.6 | White solid |

| 3 | Sodium hydride | Tetrahydrofuran | 4 hours | 20–30 °C | 30 | White solid |

This method achieves the formation of tert-butyl piperidine derivatives with moderate yields and requires careful control of reaction time and temperature to optimize stereoselectivity and purity.

Deprotection and Esterification Steps

Another approach involves the selective deprotection of tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate intermediates to yield tert-butyl 3-aminopiperidine-1-carboxylate derivatives, which are closely related to the target compound:

- The reaction temperature for deprotection ranges from 0 to 160 °C, preferably 50 to 120 °C.

- Reaction times vary from 15 minutes to 12 hours, commonly 30 minutes to 5 hours.

- Bases are added either to the tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate or vice versa, with no strict order required.

- The reaction progress is monitored by gas chromatography or high-performance liquid chromatography.

- Post-reaction workup includes filtration, extraction, washing, and isolation by distillation or crystallization.

This method emphasizes the importance of reaction conditions to maintain the integrity of the tert-butyl ester and achieve high purity of the amino-substituted piperidine intermediate, which can be further transformed into the desired 2-methyl derivative.

Analytical and Monitoring Techniques

- Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC) are standard techniques used to monitor reaction progress and purity.

- Characterization of the final product typically involves NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and stereochemistry.

- Chromatographic purification is essential to isolate the desired stereoisomer and remove impurities.

Summary Table of Preparation Methods

| Method Type | Key Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Wittig-type reaction with hydrazine derivatives | Triphenylmethylphosphonium bromide, bases (KOH, NaOMe, NaH), chloroform/THF, RT, 4-20 h | Moderate yields, stereoselective | Long reaction times, moderate yields |

| Base-mediated deprotection of tert-butyl carbamates | Bases, 0–160 °C, 15 min–12 h, monitored by GC/HPLC | High purity intermediates | Requires precise temperature control |

| Esterification and functional group transformations | Various protecting groups and reagents depending on precursor | Versatile for different substitutions | Multi-step, potential stereochemical complexity |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-methylpiperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological activity.

Case Study: Synthesis of Neurological Agents

Research has indicated that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. In one study, researchers synthesized multiple derivatives to evaluate their efficacy in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's progression.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Alkylation reaction |

| Derivative B | Moderate | Esterification |

| Derivative C | Low | Direct fluorination |

Anticancer Research

The compound has shown potential in anticancer applications. Studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Case Study: Anticancer Activity Assessment

In vitro studies demonstrated that tert-butyl 2-methylpiperidine-3-carboxylate exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction |

| MCF-7 (Breast) | 15.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.2 | Caspase activation |

Antimicrobial Applications

The compound also displays antimicrobial properties against a range of bacterial strains, suggesting its potential as a lead compound for new antibiotic development.

Case Study: Antimicrobial Efficacy Evaluation

In a recent study, tert-butyl 2-methylpiperidine-3-carboxylate was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising minimum inhibitory concentrations (MICs), comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate |

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved vary depending on the specific derivative or application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Tert-Butyl (3R)-3-Methanesulfonamidopiperidine-1-Carboxylate ()

- Structure : Methanesulfonamido group at C3, tert-butyl ester at C1.

- Key Differences : The sulfonamide group increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. The ester position (C1 vs. C3) alters the molecule’s electronic distribution and steric profile.

Tert-Butyl 2-(5-Amino-1H-Pyrazol-3-yl)Piperidine-1-Carboxylate ()

- Structure: Pyrazole ring with an amino group at C2, tert-butyl ester at C1.

- Key Differences : The pyrazole moiety introduces aromaticity and hydrogen-bonding sites, enhancing interactions with biological targets. The absence of a methyl group at C2 reduces steric hindrance but increases polarity.

- Applications: Amino-pyrazole derivatives are explored as kinase inhibitors and anticancer agents .

Tert-Butyl (3R)-3-{[6-(Dibenzylamino)-5-Nitropyrimidin-4-yl]Amino}Piperidine-1-Carboxylate ()

- Structure: Nitropyrimidinyl amino group at C3, tert-butyl ester at C1.

- Key Differences: The nitro and pyrimidine groups confer strong electron-withdrawing effects, impacting redox stability and reactivity. The tertiary amino group may facilitate interactions with nucleic acids.

- Applications : Nitropyrimidine derivatives are intermediates in antiviral and antimalarial drug synthesis .

(S)-Tert-Butyl 3-((Tert-Butoxycarbonyl)Amino)Piperidine-1-Carboxylate ()

Stereochemical and Halogenated Derivatives

Tert-Butyl 3-((S)-2-Amino-N-Cyclopropyl-3-Methylbutanamido)Piperidine-1-Carboxylate ()

- Structure: Cyclopropyl amino acid side chain at C3.

- The amino acid side chain mimics natural substrates, useful in protease inhibitor design .

Tert-Butyl 3-(2-Bromoethyl)Piperidine-1-Carboxylate ()

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The target compound’s methyl and ester groups simplify synthetic routes compared to analogs with sulfonamides or halogens, which require specialized reagents .

- Biological Relevance : Analogs with aromatic or heterocyclic substituents (e.g., pyrazole, pyrimidine) show enhanced target affinity but may suffer from poor bioavailability due to increased polarity .

- Steric Effects : Compounds with dual tert-butyl groups (e.g., ) exhibit improved stability but reduced solubility, limiting their use in aqueous systems .

Biological Activity

Tert-butyl 2-methylpiperidine-3-carboxylate (TBMPC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of TBMPC through a synthesis of available research findings, including data tables and case studies.

Chemical Structure and Synthesis

TBMPC is characterized by its piperidine backbone, which is common in many bioactive compounds. The synthesis of TBMPC typically involves multi-step reactions that may include the use of various reagents and solvents under controlled conditions. For example, a common synthetic route involves the use of tert-butyl esters and piperidine derivatives, which yields TBMPC with high purity and yield .

Anticancer Activity

Recent studies have highlighted the anticancer potential of TBMPC. In vitro assays have shown that TBMPC exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human cancer models with an IC50 value ranging from 1 to 3 μM, indicating strong activity against tumor cells . The mechanism of action appears to involve the inhibition of histone acetyltransferases (HATs), which are critical for gene expression regulation in cancer cells.

Table 1: Cytotoxicity of TBMPC Against Different Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal) | 2.5 |

| MCF-7 (breast) | 1.8 |

| A549 (lung) | 3.0 |

Antiparasitic Activity

TBMPC has also shown promise as an antiparasitic agent. Studies indicate that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated significant activity with an IC50 value of approximately 199 nM against erythrocytic forms of the parasite . This suggests that TBMPC may serve as a lead compound for developing new antimalarial therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of TBMPC is crucial for optimizing its biological activity. Modifications to the piperidine ring or substituents on the carboxylate group can significantly influence its potency and selectivity against various biological targets. For example, derivatives with different alkyl groups or functional groups have been synthesized and tested to evaluate their effects on anticancer and antiparasitic activities .

Case Studies

- Anticancer Study : In a recent study, TBMPC was tested against several cancer cell lines, demonstrating superior cytotoxicity compared to standard chemotherapeutics like bleomycin. The study employed a three-component cycloaddition reaction to synthesize TBMPC derivatives, enhancing their interaction with protein targets involved in tumor growth .

- Antimalarial Efficacy : A study focused on the efficacy of TBMPC against P. falciparum revealed that it not only inhibited parasite growth but also showed low cytotoxicity towards human cell lines, suggesting a favorable selectivity index for therapeutic use .

Q & A

Basic Questions

Q. What are the recommended strategies for synthesizing tert-butyl 2-methylpiperidine-3-carboxylate in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by functionalization. For example, a common approach includes reacting a piperidine precursor (e.g., 2-methylpiperidine) with tert-butyl carbamate under coupling conditions. Catalysts like DMAP and bases such as triethylamine in dichloromethane at 0–20°C can facilitate esterification . Steric hindrance from the tert-butyl group may necessitate prolonged reaction times or elevated temperatures. Purification via column chromatography using gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. How should researchers handle and store tert-butyl 2-methylpiperidine-3-carboxylate to ensure safety and stability?

- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., N₂) in cool (2–8°C), dry, and well-ventilated areas. Avoid exposure to light, strong acids/bases, and oxidizing agents, as these may degrade the compound or trigger hazardous reactions . Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling. Work in a fume hood to minimize inhalation risks, and dispose of waste via approved chemical disposal protocols .

Q. What spectroscopic methods are most effective for characterizing the structure of tert-butyl 2-methylpiperidine-3-carboxylate?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for 9H), and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₁₂H₂₁NO₂).

- Infrared (IR) : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) are diagnostic .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or reaction conditions for tert-butyl 2-methylpiperidine-3-carboxylate?

- Methodological Answer : Systematic optimization is critical. For example, if yields vary across studies, evaluate variables such as solvent polarity (e.g., switching from DCM to THF), catalyst loading (e.g., 0.1–10 mol% DMAP), or reaction duration. Design a Design of Experiments (DoE) matrix to identify significant factors. Cross-reference protocols from analogous compounds, such as tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate, to infer optimal conditions .

Q. What computational modeling approaches are suitable for predicting the reactivity or stereochemical outcomes of tert-butyl 2-methylpiperidine-3-carboxylate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict regioselectivity in substitution reactions or steric effects from the tert-butyl group. Molecular docking studies may assess interactions with biological targets, while QM/MM simulations can model reaction pathways for derivative synthesis. Tools like Gaussian or ORCA are recommended .

Q. How can the potential ecological impact of tert-butyl 2-methylpiperidine-3-carboxylate be assessed given limited toxicity data?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to estimate acute/chronic toxicity. Conduct biodegradability assays (e.g., OECD 301) to evaluate persistence. If experimental data are lacking, apply precautionary principles: treat the compound as hazardous and implement containment measures during disposal .

Q. What experimental designs are recommended to resolve conflicting crystallographic data for tert-butyl 2-methylpiperidine-3-carboxylate?

- Methodological Answer : Re-crystallize the compound from a non-polar solvent (e.g., hexane) and collect high-resolution X-ray diffraction data. Use SHELX software for structure refinement, ensuring proper treatment of thermal motion and hydrogen bonding. Compare results with Cambridge Structural Database (CSD) entries for similar piperidine derivatives. If discrepancies persist, validate via neutron diffraction or solid-state NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.